molecular formula C14H13ClN2OS B2369384 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 882749-75-9

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2369384
CAS No.: 882749-75-9
M. Wt: 292.78
InChI Key: PAWOCZXHIWEDEI-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is an organic compound with the molecular formula C14H13ClN2OS. It is characterized by the presence of an acetamide group, a sulfanyl group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-aminothiophenol with 4-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and acetamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is unique due to the presence of both sulfanyl and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWOCZXHIWEDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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